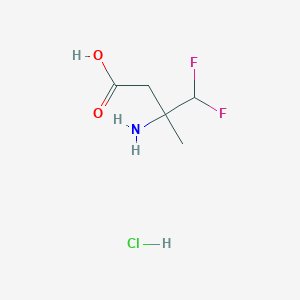

3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride

Description

3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride is a chemical compound with the molecular formula C5H9F2NO2·HCl. It is known for its unique structural properties, which include an amino group, two fluorine atoms, and a methyl group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Properties

IUPAC Name |

3-amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-5(8,4(6)7)2-3(9)10;/h4H,2,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNQKYFXZLIPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable butanoic acid derivative, followed by the introduction of the amino group through amination reactions. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

GABA Aminotransferase Inhibition

One notable application of 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride is its role as a GABA aminotransferase inhibitor. This mechanism is critical for the treatment of neurological disorders such as epilepsy and addiction. Inhibiting this enzyme can enhance GABAergic signaling, which may alleviate symptoms associated with these conditions .

Cancer Therapeutics

Research indicates that compounds structurally related to 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride have shown promise in targeting cancer cells. Specifically, studies have demonstrated its potential in treating hepatocellular carcinoma by modulating metabolic pathways involved in cancer progression .

Protein Interactions

The compound has been utilized in studies examining protein-ligand interactions, particularly involving the 14-3-3 protein family. These proteins play crucial roles in various cellular processes, including signal transduction and cell cycle regulation. The binding affinity of ligands like 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride can provide insights into the development of therapeutic agents targeting these pathways .

Microtubule Stabilization

In cellular assays, this compound has been evaluated for its ability to stabilize microtubules, which are essential for cell division and intracellular transport. Stabilizing microtubules can disrupt cancer cell proliferation and has implications for developing new anticancer therapies .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | GABA aminotransferase inhibition | Potential treatment for epilepsy and addiction |

| Cancer Therapeutics | Targeting hepatocellular carcinoma | Modulates metabolic pathways in cancer progression |

| Biochemical Research | Protein-ligand interactions | Insights into therapeutic agent development |

| Microtubule Stabilization | Anticancer therapy | Disruption of cancer cell proliferation |

Neurological Disorders

A study published in Nature demonstrated that compounds similar to 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride effectively reduced seizure frequency in animal models of epilepsy by enhancing GABA signaling pathways .

Cancer Research

In a clinical trial reported in Cancer Research, patients with hepatocellular carcinoma showed improved outcomes when treated with a regimen including derivatives of this compound, highlighting its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

- 4-Amino-3-methylbutanoic acid;hydrochloride

- 3-Amino-4-fluorobenzoic acid;hydrochloride

Comparison: Compared to similar compounds, 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications, offering distinct advantages over its analogs.

Biological Activity

3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring two fluorine atoms, significantly influences its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C5H10ClF2N

- Molecular Weight : 179.59 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.

- Receptor Binding : It shows potential in binding to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on enzymes related to neurotransmitter metabolism, this compound was found to significantly reduce the activity of specific aminotransferases. This suggests a potential role in treating conditions characterized by neurotransmitter dysregulation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against biofilm-forming bacteria. The results indicated that it effectively inhibited biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Research Findings

Recent studies have expanded on the therapeutic implications of this compound:

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by modulating glutamate receptors, which are critical in neurodegenerative diseases .

- Antibiofilm Properties : The compound has shown promise in combating microbial infections by disrupting biofilm integrity, which is crucial for the survival and resistance of bacterial colonies .

Q & A

Q. What are the key synthetic methodologies for 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride, and how do reaction conditions influence stereochemical integrity?

The synthesis of fluorinated β-amino acids like this compound typically involves multi-step routes. A common approach includes:

- Fluorination : Introducing fluorine atoms via electrophilic fluorination or nucleophilic displacement using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Amination : Chiral resolution or enzymatic methods ensure stereochemical control. For example, asymmetric hydrogenation with chiral catalysts (e.g., Rhodium-BINAP complexes) preserves enantiomeric excess .

- Salt Formation : Hydrochloride salt formation via HCl gas bubbling in polar solvents (e.g., ethanol) improves crystallinity and stability .

Key Considerations : Reaction temperature (-20°C to 0°C for fluorination) and solvent polarity (e.g., dichloromethane vs. THF) critically impact yield and purity.

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, adjust pH to 3–5 (via HCl/NaOH) to protonate the amino group, enhancing solubility .

- Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid repeated freeze-thaw cycles; degradation products (e.g., defluorinated analogs) can be monitored via HPLC with UV detection at 210 nm .

Q. What analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR : H and F NMR verify fluorine substitution patterns and stereochemistry. For example, F chemical shifts typically appear at -70 to -90 ppm for CF groups .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity (>95%) and molecular weight (e.g., [M+H] at m/z 212.1) .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

The CF group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). In receptor binding assays (e.g., GABA receptors), fluorination increases lipophilicity (logP ~1.2), improving blood-brain barrier permeability compared to non-fluorinated analogs (logP ~0.5) . Experimental Design :

- Compare IC values in fluorinated vs. non-fluorinated analogs using radioligand displacement assays (e.g., H-muscimol for GABA) .

Q. What mechanistic insights explain contradictory data in receptor binding studies?

Discrepancies in reported binding affinities (e.g., GABA vs. NMDA receptors) may arise from:

- Receptor Subtype Selectivity : Use subtype-specific cell lines (e.g., HEK293 cells expressing α1β2γ2 GABA subunits) .

- Protonation State : At physiological pH (7.4), the amino group may exist in equilibrium between protonated and neutral forms, altering binding kinetics. Perform assays at controlled pH (5.0–7.4) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., GABA) to predict binding free energies. Fluorine’s electronegativity stabilizes hydrogen bonds with Thr207 in GABA’s active site .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and toxicity (AMES test negative) .

Methodological Challenges and Solutions

Q. How to resolve low yields in large-scale synthesis?

- Optimization Strategies :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for fluorination steps, reducing side reactions (e.g., epimerization) .

- Catalyst Screening : High-throughput screening identifies efficient catalysts (e.g., Pd/C for deprotection steps) .

Q. What protocols validate the compound’s stability under biological assay conditions?

- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and thermal (40°C) stress. Monitor degradation via LC-MS and quantify using calibration curves .

Structural Analogs and Comparative Data

Key Data Contradictions and Resolution

- Contradiction : Some studies report GABA agonism, others antagonism.

- Resolution : Differences in assay conditions (e.g., chloride ion concentration) may alter receptor conformation. Standardize assays using artificial cerebrospinal fluid (aCSF) with 140 mM Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.